molecular formula C7H8N2O3 B7967601 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid

5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid

Cat. No.: B7967601
M. Wt: 168.15 g/mol
InChI Key: HMEMCWOEWUSAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid is a pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The molecule features a carboxylic acid group at position 3, an ethyl substituent at position 5, and a ketone group at position 3. Pyridazine derivatives are of interest in medicinal chemistry for their diverse biological activities, such as enzyme inhibition and receptor modulation .

Properties

IUPAC Name

5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-4-3-5(7(11)12)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEMCWOEWUSAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid typically involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydropyridazine-3-carboxylic acid, followed by oxidation to yield the desired product . The reaction conditions often include the use of bromine as an oxidizing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Bromine or other halogenating agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridazine derivatives, while reduction could produce dihydropyridazine compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated the potential of pyridazine derivatives, including 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid, in exhibiting antimicrobial properties. For instance, compounds synthesized from this pyridazine scaffold showed significant inhibition against various bacterial strains. In vitro tests indicated that some derivatives outperformed established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Anti-inflammatory Properties
Research indicates that pyridazine derivatives can act as inhibitors of specific pathways involved in inflammatory responses. Notably, compounds targeting the SYK (spleen tyrosine kinase) pathway have shown efficacy in treating autoimmune diseases and asthma-related inflammation. The synthesis of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid as part of these investigations highlights its potential therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules
5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including cyclization and functional group transformations. This versatility is particularly useful in the pharmaceutical industry for developing novel compounds with desired biological activities .

Ligand Development
In computational chemistry and drug design, the compound has been employed as a scaffold in ligand growing experiments aimed at optimizing binding interactions with target proteins. This approach has been utilized to generate a library of compounds that can be screened for biological activity against specific targets like FABP4 (fatty acid-binding protein 4), which is implicated in metabolic disorders .

Case Studies

Study Objective Findings
Study on Antimicrobial Activity Evaluate the efficacy of pyridazine derivativesSome derivatives exhibited potent antimicrobial activity compared to standard drugs .
SYK Pathway Inhibition Investigate anti-inflammatory propertiesCompounds showed potential in treating asthma and autoimmune diseases by inhibiting SYK kinase .
Ligand Growing Experiments Optimize drug candidates targeting FABP4Generated multiple target molecules with promising binding affinities .

Mechanism of Action

The mechanism by which 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that modulate its activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyridazine-Based Compounds

Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate (CAS: 89943-56-6)
  • Structure : Differs by having an ethyl ester (-COOEt) instead of a carboxylic acid (-COOH) at position 3 and a partially saturated dihydro-pyridazine ring.
  • Molecular Formula : C₇H₁₀N₂O₃ (MW: 170.17 g/mol).
  • However, ester derivatives are often metabolically unstable compared to carboxylic acids .
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid (CAS: 171672-94-9)
  • Structure : Features a fully saturated tetrahydropyridazine ring and an ethyl group at position 1 instead of position 4.
  • Molecular Formula : C₆H₅ClN₄ (MW: 168.59 g/mol).
  • Key Properties : The saturation of the ring reduces aromaticity, which may alter electronic properties and binding interactions. The chlorine substituent in this analog introduces electronegativity, affecting reactivity .
Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid Pyridazine -COOH (C3), -C₂H₅ (C5), =O (C6) Not explicitly reported Carboxylic acid, ketone, ethyl
Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate Dihydropyridazine -COOEt (C3), =O (C6) 170.17 Ester, ketone
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid Tetrahydropyridazine -COOH (C3), -C₂H₅ (N1), =O (C6) 168.59 Carboxylic acid, ketone, ethyl

Pyrazole and Pyrimidine Derivatives

1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic Acid (6a')
  • Structure : Pyrazole core with phenyl and oxo-ethyl substituents.
  • Synthesis : Prepared via Suzuki-Miyaura coupling and amidation .
  • The carboxylic acid group enables salt formation for improved solubility .
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Structure : Thiazolopyrimidine fused ring system with methoxybenzylidene and ester groups.
  • Key Properties : The fused ring system creates a planar structure conducive to π-π stacking interactions. The trimethoxybenzylidene group enhances hydrophobicity, favoring kinase inhibition .
Compound Core Structure Substituents Molecular Weight (g/mol) Biological Relevance
5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid Pyridazine -COOH, -C₂H₅, =O N/A Enzyme inhibition (hypothesized)
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid Pyrazole -COOH, aryl groups Not reported Kinase inhibition potential
Thiazolopyrimidine derivative Thiazolopyrimidine -COOEt, methoxybenzylidene 427–428 K (mp) Kinase ATP-binding competition

Functional Group Comparisons

  • Carboxylic Acid vs. Ester : Carboxylic acids (e.g., 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid) exhibit higher polarity and acidity (pKa ~2-3) compared to esters, which may influence bioavailability and target binding.
  • Ethyl Substituent Position: Ethyl at position 5 (pyridazine) vs.

Biological Activity

5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid is characterized by its pyridazine ring with an ethyl group and a carboxylic acid functional group. The molecular formula is C7H8N2O3C_7H_8N_2O_3, and its molecular weight is approximately 168.15 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study highlighted that various pyridazine derivatives, including 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid, showed promising activity against a range of bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 32–128 μg/mL, indicating moderate to strong antibacterial effects .

CompoundMIC (μg/mL)Target Organism
5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid64Staphylococcus aureus
5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid128Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. The compound exhibited selective inhibition of COX-2 over COX-1, with an IC50 value of approximately 0.05 µM, suggesting it could serve as a lead compound for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs .

The mechanism by which 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid exerts its biological effects is thought to involve the modulation of specific enzyme activities and the inhibition of inflammatory mediators. The compound interacts with active sites on COX enzymes, leading to decreased production of prostaglandins, which are key players in the inflammatory response.

Case Studies

  • Study on Antibacterial Effects : A recent study investigated the antibacterial efficacy of several pyridazine derivatives, including 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid. The results indicated that this compound had a notable effect on inhibiting bacterial growth in vitro, particularly against drug-resistant strains .
  • Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory properties of this compound using carrageenan-induced paw edema models in rats. The results showed significant reduction in edema compared to control groups, reinforcing its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid?

A common approach involves cyclocondensation under controlled conditions. For example, analogous pyridazine derivatives are synthesized via reactions of hydrazones with malononitrile in acetic acid under high pressure (130°C, 2 hours), followed by filtration and ethanol washing . Alternative methods may employ esterification or alkylation reactions, as seen in pyrazole-carboxylic acid syntheses . Key steps include optimizing reaction time, temperature, and stoichiometry of reagents like ammonium acetate.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ethyl group integration.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups.
  • Mass spectrometry (MS) for molecular weight verification (exact mass: ~154.03 g/mol) .
  • TLC and GC/MS for monitoring reaction progress and purity assessment .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Similar carboxylic acid derivatives exhibit degradation under humid conditions, necessitating desiccants and inert atmospheres . Stability studies for related compounds recommend periodic analysis via HPLC to detect decomposition products .

Q. What safety protocols are essential during handling?

Use PPE (N95 masks, gloves, eye protection) to avoid inhalation or dermal contact. Emergency measures include rinsing exposed skin with water and consulting a physician with the SDS . Hazardous byproducts from high-temperature reactions (e.g., acetic acid fumes) require fume hood use .

Advanced Research Questions

Q. What mechanistic insights explain the formation of pyridazine derivatives under high-pressure conditions?

Pressure enhances reaction kinetics by increasing reagent solubility and promoting cyclization. For example, malononitrile acts as a nucleophile, attacking hydrazone intermediates to form the pyridazine ring. Acetic acid facilitates proton transfer, while ammonium acetate may stabilize intermediates via buffering . Computational studies (DFT) could further elucidate transition states and regioselectivity.

Q. How can researchers evaluate the biological activity of this compound?

  • In vitro assays : Test enzyme inhibition (e.g., COX-2, kinases) using fluorogenic substrates.
  • Cellular models : Assess cytotoxicity in cancer cell lines (e.g., prostate carcinoma) via MTT assays, referencing protocols for structurally related pyrazole-carboxylic acids .
  • Structure-activity relationship (SAR) : Modify the ethyl or carboxylic acid groups to analyze bioactivity trends .

Q. How should contradictory data in synthesis yields or purity be resolved?

Contradictions often arise from variations in reaction conditions (e.g., heating time, catalyst load). For example, extended heating in acetic acid may degrade the product, reducing yield . Reproducibility requires strict control of parameters and cross-validation using multiple analytical methods (e.g., NMR vs. LC-MS). Purity discrepancies can be addressed via recrystallization (ethanol/water mixtures) or column chromatography .

Q. What strategies are effective for synthesizing derivatives or analogs?

  • Esterification : Replace the carboxylic acid with ethyl or methyl esters using thionyl chloride/alcohol .
  • Heterocyclic modifications : Introduce substituents (e.g., chloro, fluoro) via electrophilic substitution, as demonstrated in oxazolo-pyridine syntheses .
  • Bioisosteres : Replace the pyridazine ring with pyrazole or triazole moieties to modulate pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.